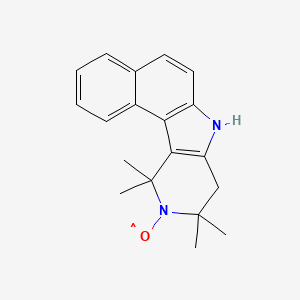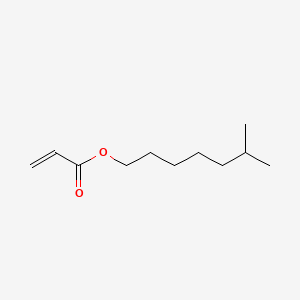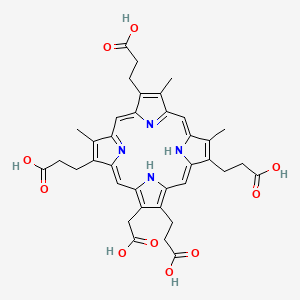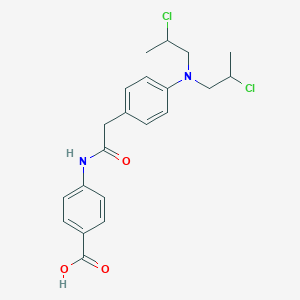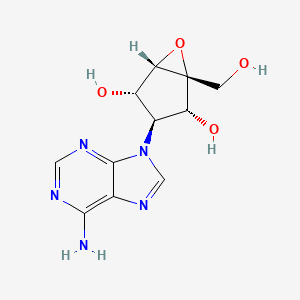
Molybdatesilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdatesilicate is a chemical compound with the molecular formula H4SiO4·12MoO3. It is known for its distinctive yellow color and is commonly used in various analytical and industrial applications. This compound is formed by the reaction of molybdate ions with silica under acidic conditions, resulting in the formation of silicomolybdic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Molybdatesilicate can be synthesized by reacting molybdate ions with silica in an acidic medium. The reaction involves the following steps:
- Dissolve ammonium molybdate in water.
- Add silica to the solution.
- Adjust the pH to an acidic range using sulfuric acid.
- The reaction mixture is then heated to facilitate the formation of silicomolybdic acid .
Industrial Production Methods
In industrial settings, silicomolybdate is produced using similar methods but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions to ensure the consistent production of silicomolybdic acid .
Analyse Chemischer Reaktionen
Types of Reactions
Molybdatesilicate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: This compound can undergo substitution reactions where one or more of its ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligands such as phosphates and sulfates can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state molybdenum compounds, while reduction reactions may produce lower oxidation state molybdenum compounds .
Wissenschaftliche Forschungsanwendungen
Molybdatesilicate has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of silicomolybdate involves its ability to form complexes with various substrates. The molybdate ions in silicomolybdate can interact with silica and other compounds, leading to the formation of stable complexes. These interactions are facilitated by the acidic conditions under which silicomolybdate is typically used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tungstosilicic Acid: Similar to silicomolybdate, tungstosilicic acid is a heteropoly acid that contains tungsten instead of molybdenum.
Phosphomolybdic Acid: This compound contains phosphorus instead of silicon and is used in similar analytical applications.
Uniqueness
Molybdatesilicate is unique due to its specific interaction with silica, making it particularly useful in applications involving the detection and quantification of silica. Its distinctive yellow color also makes it easily identifiable in analytical procedures .
Eigenschaften
CAS-Nummer |
11121-25-8 |
|---|---|
Molekularformel |
H2MoO7Si-2 |
Molekulargewicht |
238 g/mol |
IUPAC-Name |
dihydroxy(oxo)silane;dioxido(dioxo)molybdenum |
InChI |
InChI=1S/Mo.H2O3Si.4O/c;1-4(2)3;;;;/h;1-2H;;;;/q;;;;2*-1 |
InChI-Schlüssel |
NCHLZQHJBPDQQE-UHFFFAOYSA-N |
SMILES |
O[Si](=O)O.[O-][Mo](=O)(=O)[O-] |
Kanonische SMILES |
O[Si](=O)O.[O-][Mo](=O)(=O)[O-] |
Synonyme |
silicomolybdate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



